Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-18-11(17)10-9(16)5-15(14-10)6-2-3-8(13)7(12)4-6/h2-5,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKUXBHZWZHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The starting materials, such as 3-chloro-4-fluoroaniline and ethyl acetoacetate, undergo a cyclization reaction in the presence of a base like sodium ethoxide to form the pyrazole ring.
Introduction of the hydroxyl group: The pyrazole intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group on the pyrazole ring can undergo oxidation to form a carbonyl group.
Reduction: The chloro and fluoro substituents on the phenyl ring can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Methyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate is compared with structurally analogous compounds. Key differences in substituents, ring systems, and functional groups highlight variations in reactivity, solubility, and biological activity.
Table 1: Structural and Functional Comparison
*Calculated based on formula C11H8ClFNO3.
Key Differences and Implications
Substituent Effects on Electronic Properties
- The 3-chloro-4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the 3-fluoro-4-methoxyphenyl group in the pyrazole analog , where the methoxy group (-OCH3) is electron-donating.
- The trifluoromethyl (-CF3) group in the pyridazine derivative increases lipophilicity and metabolic stability, contrasting with the hydroxyl (-OH) group in the target compound, which enhances solubility via hydrogen bonding.
Ester Group Variations
- The methyl ester (-COOCH3) in the target compound offers lower steric hindrance and faster hydrolysis rates compared to the ethyl ester (-COOCH2CH3) in analogs . This impacts bioavailability and degradation pathways in biological systems.
Ring System Differences
- Pyrazole vs. Pyridazine : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) in exhibits reduced aromaticity compared to pyrazole (a five-membered ring with two adjacent nitrogens). This alters π-π stacking interactions and binding affinity in target applications.
Hydrogen-Bonding Potential The hydroxyl (-OH) group in the target compound enables stronger intermolecular hydrogen bonding compared to the methoxy (-OCH3) group in , influencing crystallization behavior and solubility in polar solvents.
Q & A
Q. Key Variables :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | H₂SO₄ or p-TsOH | >80% yield |
| Solvent | Ethanol or DCM | Polar aprotic solvents reduce side reactions |
| Temperature | Reflux (70–80°C) | Higher temps accelerate cyclization |
Methodological considerations include purification via column chromatography and structural validation using NMR and HPLC .
How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in resolving puckered ring conformations?
Advanced Research Question
SHELXL is widely used for small-molecule refinement. Key steps include:
Q. Challenges :
- Ring Puckering : The pyrazole ring may adopt non-planar conformations. Cremer-Pople parameters (amplitude, phase) quantify puckering but require high-resolution data (<1.0 Å) for accuracy .
- Disorder : Halogen substituents (Cl/F) often exhibit positional disorder, necessitating split-site refinement .
Example Table : Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Puckering Amplitude (Q) | 0.12 Å |
What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxyl proton at δ 5.5 ppm). DEPT-135 confirms CH₂/CH₃ groups .
- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity (>95% recommended for biological assays) .
- FT-IR : Confirms functional groups (C=O stretch at 1700 cm⁻¹, O-H stretch at 3200 cm⁻¹) .
How can researchers reconcile contradictory biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or enzyme isoforms.
- Structural Analogues : Minor substituent changes (e.g., replacing -OH with -OCH₃) drastically alter binding affinity.
Q. Methodological Recommendations :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use isogenic cell lines to control for genetic variability.
- Perform molecular docking to validate target interactions .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Research Question
- QSAR Modeling : Correlate substituent electronegativity (Cl/F) with activity using Hammett constants (σₚ for Cl = +0.23, F = +0.06) .
- Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) over 100 ns trajectories to assess stability of hydrogen bonds with catalytic lysine residues .
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability (>80%), guiding lead optimization .
How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
Advanced Research Question
| Modification | Activity Change | Mechanism Insight |
|---|---|---|
| 3-Cl → 3-F | ↓ Cytotoxicity | Reduced lipophilicity |
| 4-OH → 4-OCH₃ | ↑ Solubility | Enhanced metabolic stability |
| Pyrazole → Triazole | ↑ Antifungal activity | Improved π-π stacking |
Comparative studies with analogues (e.g., 1-(3-chloro-4-fluorophenyl)urea derivatives) highlight the critical role of the hydroxyl group in hydrogen-bonding interactions .
What experimental strategies optimize synthetic yield while minimizing byproducts?
Basic Research Question
- DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature, and solvent polarity to identify optimal conditions.
- Byproduct Analysis : LC-MS identifies dimerization products; addition of radical inhibitors (e.g., BHT) suppresses these .
- Microwave Synthesis : Reduces reaction time from 12h to 2h with comparable yield .
What are the key challenges in resolving the compound’s crystal structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
